Tildacerfont

概要

説明

チルダセルフォント: SPR001 は、強力で経口投与可能なコルチコトロピン放出因子1型(CRF1)受容体拮抗薬です。 これは主に、副腎に影響を与える遺伝性疾患である先天性副腎過形成の治療に使用されます 。 チルダセルフォントは、副腎皮質刺激ホルモン(ACTH)と副腎アンドロゲンレベルを効果的に低下させるため、この状態の管理のための有望な治療薬です .

準備方法

合成経路と反応条件: チルダセルフォントの合成には、重要な中間体の形成とその後の制御された条件下での反応を含む、複数のステップが関与します。 正確な合成経路と反応条件は、機密情報であり、詳細に公表されていません .

工業生産方法: チルダセルフォントの工業生産は、最終製品の品質と安全性を確保するために、医薬品GMP(Good Manufacturing Practices)に従います。 このプロセスには、大規模合成、精製、経口投与形態への製剤が含まれます .

化学反応の分析

反応の種類: チルダセルフォントは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: 1つの官能基を別の官能基と置換する反応.

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

置換: ハロゲンと求核剤が一般的な試薬です.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンまたはカルボン酸を生じることがあります。一方、還元はアルコールを生じることがあります .

科学研究への応用

化学: チルダセルフォントは、CRF1受容体とそのストレス応答と副腎機能における役割を研究するための研究ツールとして使用されます .

生物学: 生物学的研究では、チルダセルフォントはACTHと副腎アンドロゲンの調節を理解し、副腎疾患についての洞察を提供するのに役立ちます .

医学: チルダセルフォントは、先天性副腎過形成やACTHと副腎アンドロゲンの過剰を伴う他の状態を治療する可能性について調査されています .

産業: 製薬業界では、チルダセルフォントは、さまざまな内分泌疾患に対する安全性と有効性を評価するために、臨床試験で開発および試験されています .

科学的研究の応用

Chemistry: Tildacerfont is used as a research tool to study the CRF1 receptor and its role in stress response and adrenal function .

Biology: In biological research, this compound helps in understanding the regulation of ACTH and adrenal androgens, providing insights into adrenal gland disorders .

Medicine: this compound is being investigated for its potential to treat congenital adrenal hyperplasia and other conditions involving excess ACTH and adrenal androgens .

Industry: In the pharmaceutical industry, this compound is being developed and tested in clinical trials to assess its safety and efficacy for various endocrine disorders .

作用機序

チルダセルフォントは、下垂体におけるCRF1受容体を拮抗することにより、その効果を発揮します。 この阻害は、ACTHの分泌を減らし、その結果、副腎アンドロゲンとコルチゾール前駆体の産生が低下します 。 関与する分子標的と経路には、CRF1受容体と視床下部-下垂体-副腎(HPA)軸が含まれます .

類似の化合物との比較

類似の化合物:

アンタラルミン: ACTHと副腎アンドロゲンに対する同様の効果を持つ、別のCRF1受容体拮抗薬です。

NBI-30775: 研究に使用されている選択的なCRF1受容体拮抗薬.

独自性: チルダセルフォントは、その高い効力と経口バイオアベイラビリティにおいてユニークであり、患者にとって便利な選択肢となります。 その良好な安全性プロファイルとACTHと副腎アンドロゲンを減少させる有効性は、他のCRF1受容体拮抗薬とは異なります .

類似化合物との比較

Antalarmin: Another CRF1 receptor antagonist with similar effects on ACTH and adrenal androgens.

NBI-30775: A selective CRF1 receptor antagonist used in research.

Uniqueness: Tildacerfont is unique in its high potency and oral bioavailability, making it a convenient option for patients. Its favorable safety profile and effectiveness in reducing ACTH and adrenal androgens set it apart from other CRF1 receptor antagonists .

特性

CAS番号 |

1014983-00-6 |

|---|---|

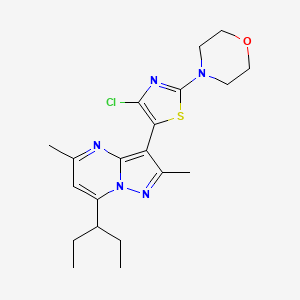

分子式 |

C20H26ClN5OS |

分子量 |

420.0 g/mol |

IUPAC名 |

4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine |

InChI |

InChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3 |

InChIキー |

CLKXPWDYEYIPFS-UHFFFAOYSA-N |

SMILES |

CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(N=C(S3)N4CCOCC4)Cl)C |

正規SMILES |

CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tildacerfont |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。